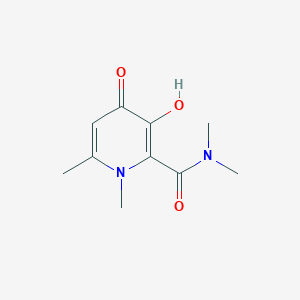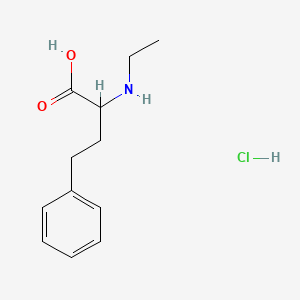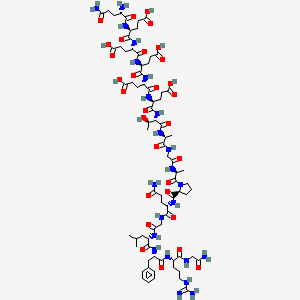
N-Cyclopropyl-9-octadecenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl-9-octadecenamide: is a chemical compound with the molecular formula C21H39NO . It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom of an octadecenamide chain. This compound is known for its unique structural features, which include a three-membered cyclopropyl ring and a long aliphatic chain with a double bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-9-octadecenamide typically involves the reaction of cyclopropylamine with 9-octadecenoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under an inert atmosphere, such as nitrogen, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: N-Cyclopropyl-9-octadecenamide undergoes various chemical reactions, including:
Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form a saturated amide.
Substitution: The cyclopropyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated amide.
Substitution: Substituted cyclopropyl derivatives.
Scientific Research Applications
Chemistry: N-Cyclopropyl-9-octadecenamide is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules .
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It has been investigated for its effects on cellular processes and its potential as a therapeutic agent .
Medicine: this compound has shown promise in preclinical studies as a potential drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a candidate for further drug development .
Industry: In the industrial sector, this compound is used as a precursor in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-Cyclopropyl-9-octadecenamide involves its interaction with specific molecular targets. The cyclopropyl group and the long aliphatic chain allow it to fit into hydrophobic pockets of proteins, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
9-Octadecenamide: Similar in structure but lacks the cyclopropyl group.
13-Docosenamide: Another long-chain amide with different functional groups.
Uniqueness: N-Cyclopropyl-9-octadecenamide is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature allows it to interact with molecular targets in a way that similar compounds cannot, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H39NO |
|---|---|
Molecular Weight |
321.5 g/mol |
IUPAC Name |
N-cyclopropyloctadec-9-enamide |
InChI |
InChI=1S/C21H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)22-20-18-19-20/h9-10,20H,2-8,11-19H2,1H3,(H,22,23) |
InChI Key |
SLHWKPYJQCETBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


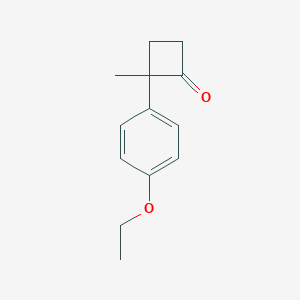
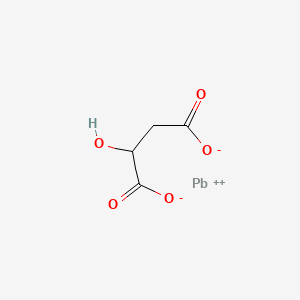
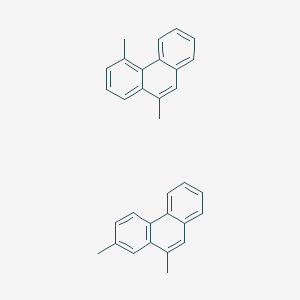
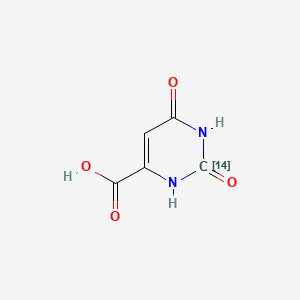
![(1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one](/img/structure/B13809825.png)
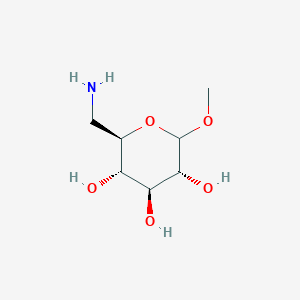
![1,5-Dioxaspiro[5.5]undecane, 8,8,10-trimethyl-](/img/structure/B13809836.png)
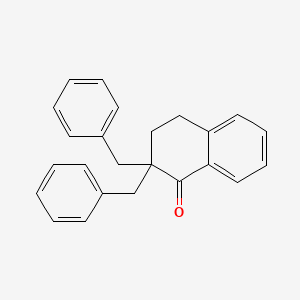
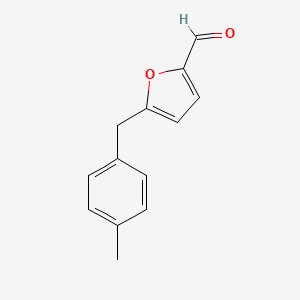
![1-Chloro-3-[(cyanocarbonothioyl)amino]benzene](/img/structure/B13809851.png)

